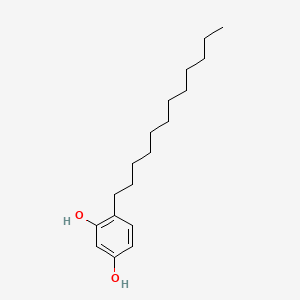

4-Dodecylresorcinol

Description

Overview of Alkylresorcinols and Resorcinolic Lipids in Contemporary Scientific Inquiry

Alkylresorcinols (ARs), also known as resorcinolic lipids, are a class of phenolic lipids characterized by a resorcinol-type aromatic ring and a long alkyl chain. researchgate.net These naturally occurring, non-isoprenoid phenolic amphiphiles are synthesized by a variety of organisms, including bacteria, fungi, sponges, and higher plants. nih.gov In plants, particularly in the outer layers of cereal grains like wheat, rye, and barley, they are believed to play a protective role against external threats such as pathogens and predators. researchgate.netscispace.com

Contemporary scientific inquiry into alkylresorcinols is multifaceted. They are of significant interest as bioactive compounds with potential health benefits. capes.gov.br Furthermore, their presence in high concentrations in the bran fraction of wheat and rye makes them valuable markers for quantifying whole grain or bran content in food products. capes.gov.br This has led to extensive research on chromatographic methods for their extraction and analysis from various sources, including cereal grains, food products, and biological fluids. capes.gov.br

The biological activities of alkylresorcinols are a major focus of current research. Studies have demonstrated their antibacterial, antifungal, and antiparasitic properties. nih.govscispace.com There is also growing interest in their potential role in human health, with investigations into their neuroprotective, muscle-protective, and metabolism-improving effects. nih.gov High plasma concentrations of alkylresorcinols have been linked to a reduced risk of certain types of cancer. nih.gov Additionally, research is exploring the role of these compounds in the interactions between the gut microbiome and the host organism. nih.gov

Significance of 4-Dodecylresorcinol as a Representative Alkylresorcinol in Scholarly Investigations

This compound, with its 12-carbon alkyl chain, serves as a significant representative of the alkylresorcinol class in a variety of scholarly investigations. scbt.com Its well-defined chemical structure makes it a useful standard and model compound in studies exploring the chemical and biological properties of alkylresorcinols as a group.

In analytical chemistry, this compound is utilized as an internal standard in the quantification of other alkylresorcinols in complex matrices like winter wheat grains. researchgate.netmdpi.com Its use helps to ensure the accuracy and reliability of analytical methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net

Beyond its analytical applications, this compound is investigated for its own specific biological and chemical activities. For instance, its inhibitory effects on enzymes like phenoloxidase from various insect species have been a subject of research, suggesting its potential in the development of new pest control strategies. openbiochemistryjournal.complantprotection.pl In the field of petroleum science, it has been studied for its ability to inhibit the precipitation of asphaltenes from crude oil, a significant issue in the oil industry. mdpi.comtandfonline.comresearchgate.net Furthermore, recent studies have indicated that this compound can be produced by the intestinal microbiota, opening new avenues for research into its role in human gut health. researchgate.net

The table below provides a summary of the key research areas where this compound is prominently featured.

| Research Area | Application of this compound |

| Analytical Chemistry | Internal standard for quantification of alkylresorcinols researchgate.netmdpi.com |

| Entomology | Investigated as an inhibitor of phenoloxidase for pest control openbiochemistryjournal.complantprotection.pl |

| Petroleum Science | Studied as an inhibitor of asphaltene precipitation mdpi.comtandfonline.comresearchgate.net |

| Gut Microbiome Research | Investigated as a product of intestinal microbiota researchgate.net |

Historical Perspectives and Evolving Research Trajectories on Resorcinol (B1680541) Derivatives

The scientific journey of resorcinol and its derivatives has a rich history, evolving from fundamental chemical explorations to a wide array of modern applications. Resorcinol (1,3-dihydroxybenzene) itself was a landmark compound in the history of crystallography, being the first organic compound to have the structures of two of its polymorphs determined by X-ray diffraction in the 1930s. amu.edu.pl This early structural work laid the groundwork for future investigations into the solid-state chemistry of related compounds.

Historically, research on resorcinol derivatives focused on their synthesis and their use as building blocks in organic chemistry. A significant area of application that emerged was in the formulation of adhesives, particularly resorcinol-formaldehyde resins, which are known for their strong and durable bonds in applications like wood construction. marketresearch.com

Over time, research trajectories have expanded dramatically, driven by the discovery of the diverse biological and chemical properties of various resorcinol derivatives. The recognition of alkylresorcinols in cereals as potential biomarkers for whole grain intake marked a significant shift towards nutritional and health-related research. capes.gov.brresearchgate.net This has led to numerous studies on their effects on human health, including their antioxidant and anti-inflammatory properties. researchgate.net

Current research continues to build on this foundation, exploring novel applications for resorcinol derivatives. These include their use as UV stabilizers in polymers and as components in flame retardants. marketresearch.commarketresearch.com In the pharmaceutical and cosmetic industries, there is ongoing research into the use of resorcinol derivatives for treating various skin conditions, leveraging their antimicrobial and tyrosinase-inhibiting activities. researchgate.netmarketresearch.com The evolution of research on resorcinol derivatives showcases a dynamic interplay between academic discovery and industrial innovation.

Structure

3D Structure

Properties

IUPAC Name |

4-dodecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15-18(16)20/h13-15,19-20H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWVPHWHEGQZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179041 | |

| Record name | 4-Dodecylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | 4-Dodecylresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24305-56-4 | |

| Record name | 4-Dodecylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dodecylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dodecylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dodecylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Laurylresorcinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M6LT4SNF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Derivatization Strategies for 4 Dodecylresorcinol

Established Chemical Synthesis Pathways for 4-Dodecylresorcinol and its Analogs

The synthesis of 4-alkylresorcinols, including this compound, has been approached through various classical organic chemistry reactions. These methods often involve the introduction of the dodecyl chain onto the resorcinol (B1680541) backbone.

Classical Organic Synthesis Approaches and Reaction Conditions

Traditional methods for synthesizing 4-alkylresorcinols often rely on well-established organic reactions. rroij.com One common approach is the Friedel-Crafts acylation of resorcinol with dodecanoyl chloride, followed by a reduction of the resulting ketone. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are typical methods for this reduction step.

Another approach involves the reaction of resorcinol with dodecyl bromide in the presence of a Lewis acid catalyst. However, this method can sometimes lead to a mixture of O-alkylated and C-alkylated products, requiring careful control of reaction conditions to favor C-alkylation.

A documented synthesis of a phosphinite POCOP pincer complex derived from 4-n-dodecylresorcinol provides insight into a specific reaction pathway. daneshyari.com In this procedure, 4-n-dodecylresorcinol is reacted with chlorodiphenylphosphine (B86185) in the presence of triethylamine (B128534) (NEt3) in toluene. daneshyari.com The mixture is refluxed overnight, and after filtration and evaporation, the desired ligand is obtained as a viscous oil. daneshyari.com This ligand is then used in subsequent steps to form metal complexes. daneshyari.com

The reaction conditions for these classical syntheses can vary, but they often involve the use of common organic solvents like toluene, and may require heating or refluxing for extended periods to ensure complete reaction. rroij.comdaneshyari.com The choice of reagents and conditions is crucial for directing the reaction towards the desired product and minimizing the formation of byproducts. rroij.com

Considerations for Yield Optimization and Purity in Laboratory Synthesis

Optimizing the yield and ensuring the purity of this compound in a laboratory setting requires careful attention to several factors. The choice of synthetic route plays a significant role; for instance, the Friedel-Crafts acylation followed by reduction is often preferred due to its regioselectivity, leading to higher yields of the 4-substituted product.

Purification of the final product is critical. Techniques such as recrystallization are commonly employed to obtain high-purity this compound. researchgate.net In the synthesis of derivatives, such as the phosphinite pincer complex mentioned earlier, the crude product was used in the next step without further purification, suggesting that for some applications, high purity may not be immediately necessary, or that the subsequent reactions tolerate the impurities present. daneshyari.com However, for applications in areas like medicinal chemistry or materials science, high purity is paramount.

The extraction of resorcinols from sources like shale oil also presents a pathway to obtaining these compounds, though this often requires extensive purification to separate them from a complex mixture of other phenols and hydrocarbons. unt.edu Laboratory methods have been developed to convert these extracted compounds into products of interest, highlighting the need for robust purification and conversion processes. unt.edu

Design and Synthesis of Novel this compound Derivatives for Research Applications

The modification of the this compound structure allows for the development of new compounds with tailored properties for specific research applications.

Strategic Functional Group Modifications and Analog Development

The design of novel this compound derivatives often focuses on modifying the resorcinol ring or the dodecyl chain to enhance or alter its biological or chemical activity. For instance, in the context of tyrosinase inhibitors, replacing the 4'-alkyl substituent with N-substituted 2-aminothiazole (B372263) moieties has been shown to significantly increase inhibitory potency. mdpi.com

The synthesis of such derivatives involves multi-step reaction sequences. For example, the synthesis of 1,2,4-triazole (B32235) derivatives often begins with a starting material that is modified through a series of reactions, including the formation of intermediate compounds which are then cyclized to form the triazole ring. nih.govnih.gov The introduction of different substituents on the aromatic rings of these derivatives allows for the exploration of structure-activity relationships. nih.gov

Functional group modifications can also be used to attach this compound to other molecules or to solid supports. google.com For example, the hydroxyl groups of the resorcinol moiety can be functionalized to create esters or ethers, which can alter the solubility and reactivity of the molecule.

Exploration of Structural Variations and Their Synthetic Feasibility

The exploration of structural variations of this compound is a key aspect of developing new materials and therapeutic agents. Researchers are investigating how changes in the length and branching of the alkyl chain, as well as the introduction of different functional groups on the aromatic ring, affect the properties of the molecule. mdpi.com

The synthetic feasibility of these variations is a critical consideration. arxiv.org While some modifications can be achieved through straightforward chemical reactions, others may require more complex, multi-step syntheses. nih.govnih.gov The development of new synthetic methodologies is therefore crucial for expanding the range of accessible this compound derivatives. rroij.com

For example, the synthesis of phosphinite POCOP pincer complexes demonstrates how the resorcinol backbone can be used as a scaffold to create complex organometallic compounds with specific catalytic properties. daneshyari.comias.ac.in The synthesis of these complexes involves the careful selection of reagents and reaction conditions to achieve the desired structure. daneshyari.com

The table below summarizes some of the synthetic approaches and modifications discussed:

| Synthetic Goal | Approach | Key Reagents/Conditions | Reference |

| Synthesis of this compound | Friedel-Crafts Acylation followed by Reduction | Dodecanoyl chloride, AlCl3; Zn(Hg), HCl or H2NNH2, KOH | rroij.com |

| Synthesis of a Phosphinite Pincer Ligand | Reaction with Chlorodiphenylphosphine | Triethylamine, Toluene, Reflux | daneshyari.com |

| Synthesis of Tyrosinase Inhibitors | Replacement of alkyl chain with aminothiazole | Multi-step synthesis | mdpi.com |

| Synthesis of 1,2,4-Triazole Derivatives | Cyclization reactions | Hydrazides, isothiocyanates | nih.govnih.gov |

Iii. Enzymatic Modulatory Activities and Biochemical Mechanisms of 4 Dodecylresorcinol

Tyrosinase Inhibition by 4-Dodecylresorcinol and Related Resorcinols

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and enzymatic browning. mdpi.comtandfonline.com It catalyzes two distinct reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). biomedpharmajournal.orgsemanticscholar.orgplos.org Resorcinol (B1680541) derivatives, particularly those with a substituent at the 4-position, have been identified as potent inhibitors of this enzyme. biomedpharmajournal.orgsemanticscholar.org While resorcinol itself is a weak tyrosinase inhibitor, attaching a hydrophobic substituent, such as a hexyl or dodecyl group, at the 4-position significantly enhances its inhibitory power. biomedpharmajournal.orgsemanticscholar.org

Research has demonstrated that this compound effectively inhibits both the monophenolase and diphenolase activities of mushroom tyrosinase. researchgate.net The inhibition of monophenolase activity is characterized by a significant lengthening of the lag period, which is the initial phase of the reaction before a steady state is reached. researchgate.net For instance, a 2 µM concentration of this compound was shown to extend the lag time from 98 seconds to 275 seconds. researchgate.net Concurrently, the steady-state activity of the enzyme experiences a sharp decrease in the presence of the inhibitor. researchgate.net Similarly, the diphenolase activity of tyrosinase is also strongly inhibited by this compound. researchgate.net

Kinetic studies have revealed that the inhibition of tyrosinase by this compound is reversible and follows a competitive mechanism. researchgate.net This means that the inhibitor molecule directly competes with the enzyme's natural substrate, such as L-tyrosine, for binding to the free enzyme's active site. researchgate.net The inhibitor forms an enzyme-inhibitor (EI) complex, preventing the formation of the enzyme-substrate (ES) complex and thus blocking the catalytic reaction. researchgate.net

The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, the IC₅₀ values have been determined to be 1.15 µM for monophenolase activity and 0.80 µM for diphenolase activity when tested on mushroom tyrosinase. researchgate.net The inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor to the free enzyme, was calculated to be 0.405 µM for the inhibition of diphenolase activity. researchgate.net

Table 1: Tyrosinase Inhibition Data for 4-Substituted Resorcinols This table presents the IC₅₀ and Kᵢ values for the inhibition of mushroom tyrosinase by 4-hexylresorcinol and this compound. Data sourced from Chen et al., 2004. researchgate.net

| Compound | Activity | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|---|

| This compound | Monophenolase | 1.15 | - | Competitive |

| Diphenolase | 0.80 | 0.405 | Competitive | |

| 4-Hexylresorcinol | Monophenolase | 1.24 | - | Competitive |

| Diphenolase | 0.85 | 0.443 | Competitive |

The molecular basis for the potent inhibitory activity of this compound lies in its structural similarity to the natural phenolic substrates of tyrosinase and its interaction with the enzyme's active site. researchgate.net The active site of tyrosinase contains a binuclear copper center, where two copper ions are each coordinated by three histidine residues. biomedpharmajournal.orgsemanticscholar.org These copper ions are crucial for binding molecular oxygen and catalyzing the oxidation of substrates. biomedpharmajournal.orgsemanticscholar.org

This compound, as a competitive inhibitor, is thought to bind directly to this active site. researchgate.net The binding process involves the diffusion of the inhibitor to the active site, its proper orientation, and the coordination of one of its phenolic oxygen atoms to one of the copper ions. researchgate.net This interaction effectively blocks the natural substrate from accessing the catalytic copper center. biomedpharmajournal.orgsemanticscholar.org The long, hydrophobic dodecyl chain at the 4-position significantly contributes to the high inhibitory activity, suggesting that hydrophobic interactions play a key role in anchoring the inhibitor within the active site pocket. biomedpharmajournal.orgsemanticscholar.org

Detailed Kinetic Analyses of Tyrosinase Inhibition: Competitive Mechanisms, IC50, and Ki Values

Peroxidase Enzyme Inactivation by Resorcinol Derivatives

Resorcinol and its derivatives have also been shown to be potent inhibitors of mammalian heme peroxidases, specifically lactoperoxidase (LPO) and thyroid peroxidase (TPO). nih.govwikigenes.orge-century.us Unlike the reversible inhibition observed with tyrosinase, the interaction with these peroxidases leads to irreversible, mechanism-based inactivation. nih.gove-century.us

Resorcinol derivatives act as suicide substrates for lactoperoxidase. nih.gove-century.us This mechanism-based inactivation is characterized by an irreversible, hydrogen peroxide-dependent loss of enzymatic function. nih.govwikigenes.org The process begins with the LPO-catalyzed oxidation of the resorcinol derivative. nih.gov This enzymatic reaction generates highly reactive radical species from the resorcinol compound. nih.gov Instead of being released as a product, this reactive intermediate covalently binds to amino acid residues within the enzyme, leading to the formation of a modified, inactive enzyme. nih.gove-century.us Evidence for this suicide mechanism includes the observation of covalent binding of approximately 10 moles of resorcinol per mole of inactivated lactoperoxidase and concurrent changes in the visible spectrum of the enzyme's prosthetic heme group. nih.govwikigenes.org This inactivation is specific, as other peroxidases like horseradish peroxidase and myeloperoxidase are not affected by resorcinol under similar conditions. nih.gov

Similar to its effect on LPO, this compound and other resorcinol derivatives cause mechanism-based inactivation of thyroid peroxidase (TPO). nih.govnih.gov TPO is a key enzyme in the biosynthesis of thyroid hormones. nih.govtandfonline.com The inactivation process mirrors that seen with LPO: TPO catalyzes the oxidation of the resorcinol derivative, which in turn produces a reactive radical that covalently modifies and inactivates the enzyme. nih.govtandfonline.com This suicide inactivation provides a biochemical explanation for the observed antithyroid and goitrogenic properties of certain phenolic compounds. nih.govnih.gov Flavonoids that contain a resorcinol moiety have also been identified as potent, mechanism-based inhibitors of TPO. nih.gov This irreversible inhibition, which can only be overcome by the synthesis of new enzyme, suggests that chronic exposure to such compounds could have long-lasting effects on thyroid function. nih.gov

Role of Hydrogen Peroxide-Dependent Loss of Activity and Covalent Binding

The interaction of this compound with tyrosinase, a key enzyme in melanin biosynthesis and enzymatic browning, is complex and involves mechanisms that can lead to a loss of enzyme activity. Research indicates that 4-substituted resorcinols, including this compound, can act as substrates for tyrosinase, particularly in the presence of hydrogen peroxide (H₂O₂). H₂O₂ can facilitate the hydroxylation of the resorcinol derivative by the oxy-form of tyrosinase (oxy-tyrosinase) into an o-diphenol. This intermediate is then oxidized to an o-quinone, which can subsequently isomerize to a p-quinone. This process highlights that compounds often classified as inhibitors can, under specific conditions, act as substrates for the enzyme they are presumed to inhibit.

Furthermore, some tyrosinase inactivators function as mechanism-based inhibitors or "suicide substrates". nih.gov These molecules are catalyzed by the enzyme, but the resulting intermediate forms a covalent bond with the enzyme, leading to its irreversible inactivation. nih.gov This suicide inactivation is a branched pathway where an intermediate can either form a product and regenerate the active enzyme or bind irreversibly, inactivating it. nih.gov The inactivation of tyrosinase during the oxidation of some phenolic substrates is proposed to be due to the substrate being presented to the enzyme in an alternative conformation, leading to the generation of a reactive intermediate that causes inactivation. While the specific role of this compound in hydrogen peroxide-dependent activity loss and covalent binding is an area of ongoing research, the established mechanisms for similar phenolic compounds and resorcinol derivatives provide a framework for understanding its potential interactions with tyrosinase.

Cholinesterase Enzyme Inhibition Studies

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, as it increases acetylcholine levels in the brain, potentially improving cognitive function. nih.gov

Research into the AChE inhibitory potential of resorcinol derivatives has shown varied results, often depending on the specific substitutions on the resorcinol ring. Studies on various plant extracts and synthetic compounds have identified numerous molecules with AChE inhibitory activity. nih.govffhdj.com For instance, some resorcinol-based β2-agonists have demonstrated the ability to inhibit AChE. nih.gov The structural characteristics of these derivatives, such as the nature and position of substituent groups, play a crucial role in their inhibitory potency. While direct studies on this compound's AChE inhibitory activity are not extensively detailed in the provided context, the general activity of resorcinol derivatives suggests a potential for interaction that warrants further investigation. The lipophilic dodecyl chain of this compound could influence its binding to the active site of AChE.

Butyrylcholinesterase (BChE) is another cholinesterase enzyme that can hydrolyze acetylcholine and is also a target for Alzheimer's disease therapy. nih.govmdpi.com In some cases, compounds show selective inhibition towards BChE over AChE, which can be advantageous. frontiersin.org

Similar to AChE, the inhibitory activity of resorcinol derivatives against BChE is structure-dependent. nih.gov Studies have shown that the size and nature of the substituent on the resorcinol core can significantly impact BChE inhibition. nih.gov For example, certain resorcinol-based compounds with larger hydroxyaminoethyl chains exhibit higher potency towards BChE. nih.gov Although specific IC₅₀ values for this compound against BChE are not provided in the search results, the known structure-activity relationships for other resorcinol derivatives suggest that the long alkyl chain of this compound could play a role in its potential BChE inhibitory activity.

Table 1: Cholinesterase Inhibitory Data for Selected Resorcinol Derivatives and Related Compounds

| Compound/Extract | Target Enzyme | IC₅₀ (µM) | Inhibition (%) | Notes | Source |

| Dichloromethane extract of A. pendulifolia | AChE | - | 47.01 ± 1.81 | at 100 µg/mL | mdpi.com |

| Dichloromethane extract of A. pendulifolia | BChE | - | 95.36 ± 0.67 | at 100 µg/mL | mdpi.com |

| Hexane fraction of Berberis vulgaris | AChE | 68 ± 0.028 (µg/mL) | - | Most active fraction | |

| Crude leaves extract of Berberis vulgaris | BChE | 59 ± 0.058 (µg/mL) | 64% | Most active sample | |

| Pyrrole derivative 3p | BChE | 1.71 ± 0.087 | - | Selective BChE inhibitor | frontiersin.org |

Acetylcholinesterase (AChE) Inhibitory Potentials of Resorcinol Derivatives

Other Enzyme Systems Under Academic Investigation

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.orgnih.gov Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. nih.gov Consequently, XO inhibitors are a therapeutic target for managing this condition. frontiersin.orgmdpi.com

Phenolic compounds, including flavonoids and phenolic acids, are known to possess XO inhibitory activity. frontiersin.orgmdpi.com The structure of these compounds, particularly the presence and position of hydroxyl groups, influences their inhibitory potential. herbmedpharmacol.com For example, 3,4,5-trihydroxycinnamic acid has been shown to be a competitive inhibitor of xanthine oxidase. herbmedpharmacol.com While specific studies on this compound's XO inhibitory activity are limited in the provided results, the general inhibitory action of phenolic compounds suggests it may have potential in this area. The resorcinol structure provides a phenolic backbone that is common among many known XO inhibitors.

α-Glucosidase Inhibition:

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov Inhibitors of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

A variety of natural compounds, particularly phenolics and flavonoids, have been identified as α-glucosidase inhibitors. mdpi.commdpi.com The inhibitory activity is often linked to the specific chemical structure of the compound. For instance, flavonoids with catechol groups have shown high α-glucosidase inhibitory activity. mdpi.com Although direct data on this compound is not available, its resorcinol core, a phenolic structure, suggests a potential for interaction with α-glucosidase.

Lipoxygenase Modulation:

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators that play a role in inflammatory processes. Inhibition of LOX is therefore a target for anti-inflammatory drug development. Some flavonoids, such as 4',5-dihydroxyflavone, have been shown to inhibit soybean LOX-1. medchemexpress.com The ability of phenolic compounds to modulate LOX activity suggests that this compound could also exhibit such properties, although specific research is needed to confirm this.

Table 2: Inhibition Data for Other Enzyme Systems

| Compound | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Inhibition Type | Source |

| 3,4,5-Trihydroxycinnamic acid | Xanthine Oxidase | 61.60 ± 8.00 | 170 | Competitive | herbmedpharmacol.com |

| Sinapic acid | Xanthine Oxidase | 117.00 ± 4.00 | - | - | herbmedpharmacol.com |

| Caffeic acid | Xanthine Oxidase | 214.00 ± 5.00 | - | - | herbmedpharmacol.com |

| Allopurinol | Xanthine Oxidase | 2.84 ± 0.41 | 2.12 | Competitive | herbmedpharmacol.com |

| 4',5-Dihydroxyflavone | α-Glucosidase | 66 | - | - | medchemexpress.com |

| 4',5-Dihydroxyflavone | Soybean LOX-1 | - | 102.6 | - | medchemexpress.com |

Xanthine Oxidase Inhibition

General Principles of Enzyme-Inhibitor Binding and Conformational Changes in Resorcinol Derivative Interactions

The interaction between an enzyme and an inhibitor is a fundamental concept in biochemistry, governed by the principles of molecular recognition, binding affinity, and subsequent modulation of the enzyme's catalytic activity. Resorcinol derivatives, including this compound, exemplify these principles through various binding mechanisms and the induction of conformational changes in target enzymes. The inhibition process typically begins with the formation of an enzyme-inhibitor (EI) complex, which can be either reversible or irreversible. nih.gov

In the case of reversible inhibition by resorcinol derivatives, the inhibitor binds to the enzyme through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. A prominent mechanism for compounds like 4-hexylresorcinol and this compound is competitive inhibition. researchgate.net In this model, the inhibitor possesses a structural similarity to the enzyme's natural substrate, allowing it to bind to the active site. researchgate.net This binding is mutually exclusive with substrate binding; the inhibitor and substrate compete for the same site on the free enzyme. nih.gov The effectiveness of such inhibitors is often quantified by the inhibition constant (Kᵢ), which represents the dissociation constant of the EI complex. nih.gov A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme and thus more potent inhibition.

Some resorcinol derivatives can also act as irreversible inhibitors, particularly through a process known as mechanism-based or "suicide" inactivation. nih.govnih.govdrugbank.com In this scenario, the inhibitor binds to the active site like a substrate and is acted upon by the enzyme's catalytic machinery. nih.gov However, this process generates a highly reactive intermediate that forms a stable, covalent bond with an amino acid residue within the active site, leading to the permanent deactivation of the enzyme. nih.govdrugbank.com Studies on thyroid peroxidase and lactoperoxidase have shown that resorcinol derivatives can cause irreversible, hydrogen peroxide-dependent loss of enzymatic activity consistent with a suicide mechanism, involving the covalent binding of the resorcinol derivative to the enzyme. nih.gov

The binding of an inhibitor, whether reversible or irreversible, is rarely a simple "lock-and-key" event. It often involves dynamic conformational changes in both the enzyme and the inhibitor, a concept known as the "induced-fit" model. Upon binding, the enzyme's structure can be altered, which in turn affects its catalytic efficiency. mdpi.com For instance, the binding of ligands can cause conformational changes in enzymes that result in lower inhibition potency. nih.gov The structure of resorcinol derivatives themselves can exhibit conformational variability, which may be relevant in their interaction with enzymes. mdpi.com The substitution at the 4-position of the resorcinol ring with hydrophobic alkyl chains, such as a dodecyl group, is critical for high inhibitory activity, suggesting that the hydrophobic nature of the chain plays a significant role in the binding affinity for the enzyme's active site. biomedpharmajournal.org

Research on the inhibition of mushroom tyrosinase by 4-alkylresorcinols provides specific kinetic data that illustrates these principles. Both 4-hexylresorcinol and this compound have been identified as potent, reversible, and competitive inhibitors of this enzyme. researchgate.net

| Compound | Enzyme Activity | IC₅₀ (µM) | Inhibition Type | Inhibition Constant (Kᵢ) (µM) |

|---|---|---|---|---|

| 4-Hexylresorcinol | Monophenolase | 1.24 | Competitive | - |

| 4-Hexylresorcinol | Diphenolase | 0.85 | Competitive | 0.443 |

| This compound | Monophenolase | 1.15 | Competitive | - |

| This compound | Diphenolase | 0.80 | Competitive | 0.405 |

Ultimately, the interaction between resorcinol derivatives and enzymes is a multifaceted process. It involves specific binding mechanisms, such as competition with the substrate or covalent modification, and is accompanied by conformational adjustments that are crucial for the modulation of enzyme activity. The chemical structure of the resorcinol derivative, particularly the nature of the substituent at the 4-position, is a key determinant of its inhibitory potency and mechanism. biomedpharmajournal.org

Iv. Cellular and Molecular Mechanisms of 4 Dodecylresorcinol Beyond Enzymatic Modulation

Antioxidant Mechanisms of Action

The antioxidant properties of 4-dodecylresorcinol are a cornerstone of its cellular effects, contributing to the protection of cells from damage induced by oxidative stress. This activity is mediated through direct chemical interactions with reactive molecules and by influencing the cell's own antioxidant defense systems.

This compound, as a phenolic compound, possesses the ability to directly neutralize harmful reactive oxygen species (ROS). The structural basis for this activity lies in the hydroxyl groups on its resorcinol (B1680541) ring.

Hydrogen Donation : Like other phenol (B47542) derivatives, the hydroxyl groups on the resorcinol moiety can donate a hydrogen atom to free radicals. walshmedicalmedia.com This act of donation stabilizes the radical, quenching its reactivity and preventing it from damaging cellular components like DNA, proteins, and lipids. walshmedicalmedia.comwalshmedicalmedia.com This mechanism is effective against various ROS, including peroxyl and superoxide (B77818) radicals. walshmedicalmedia.comwalshmedicalmedia.com The hydrophobic dodecyl chain facilitates interaction with lipid membranes, potentially allowing it to protect against lipid peroxidation. walshmedicalmedia.com

Role in Melanogenesis : The process of melanogenesis, which is inhibited by this compound, is itself linked to the management of ROS. semanticscholar.orgbiomedpharmajournal.org Melanocytes produce melanin (B1238610) as a primary defense against UV radiation, a major source of ROS in the skin. semanticscholar.orgbiomedpharmajournal.org By interacting with pathways involved in pigmentation, this compound is implicated in the broader cellular response to oxidative insults.

In addition to direct scavenging, alkylresorcinols can bolster the cell's intrinsic antioxidant defenses. Research on the closely related compound 4-hexylresorcinol provides significant insights into these mechanisms.

Enhancement of Antioxidant Enzymes : Studies have demonstrated that administration of 4-hexylresorcinol can increase the cellular levels and activity of key antioxidant enzymes. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net These include:

Glutathione (B108866) (GSH) : A critical intracellular antioxidant that neutralizes free radicals and is a cofactor for antioxidant enzymes. walshmedicalmedia.comresearchgate.net

Glutathione Peroxidase (GPX) : An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by GSH. walshmedicalmedia.comresearchgate.net

Glutathione Reductase (GR) : An enzyme that regenerates the reduced form of glutathione (GSH) from its oxidized state (GSSG), thus maintaining the antioxidant capacity of the cell. walshmedicalmedia.comresearchgate.net

Nrf2 Pathway Activation : The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response in cells. mygenefood.comwikipathways.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of protective genes, including those for antioxidant and detoxification enzymes. wikipathways.orgresearchgate.net Phenolic compounds and Michael acceptors are known activators of this pathway. researchgate.netuniroma1.it They can disrupt the complex between Nrf2 and its cytoplasmic repressor, Keap1, allowing Nrf2 to move to the nucleus and activate gene expression. wikipathways.org While direct studies on this compound are limited, its phenolic structure suggests it may act as an Nrf2 activator, thereby upregulating the cell's endogenous antioxidant capabilities. mygenefood.comuniroma1.it

Reactive Oxygen Species (ROS) Scavenging Pathways

Anti-inflammatory Signaling Pathway Modulation

This compound and other alkylresorcinols exert significant anti-inflammatory effects by intervening in major signaling cascades that regulate the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. researchgate.net Dysregulation of this pathway is associated with numerous inflammatory diseases. Alkylresorcinols have been shown to be potent suppressors of NF-κB activation. nih.govacs.org

The mechanism of inhibition involves several key steps in the canonical NF-κB pathway:

Inhibition of IκBα Phosphorylation : Alkylresorcinols can inhibit the activity of the IκB kinase (IKK) complex. nih.govacs.org IKK is responsible for phosphorylating the inhibitory protein IκBα.

Prevention of p65 Nuclear Translocation : By preventing IκBα phosphorylation and subsequent degradation, the NF-κB p65 subunit remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. walshmedicalmedia.comnih.govacs.org Studies on colorectal cancer cells have shown that 5-alkylresorcinols can suppress the TLR4/MyD88/NF-κB signaling pathway. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways are another critical set of signaling cascades that translate extracellular stimuli into cellular responses, including inflammation. scienceopen.com The MAPK family includes three major subfamilies: JNK (c-Jun N-terminal kinase), p38, and ERK (extracellular signal-regulated kinase). frontiersin.org

Research indicates that alkylresorcinols can modulate MAPK signaling. Specifically, they have been found to suppress the activation of the JNK/MAPK pathway in lipopolysaccharide (LPS)-activated macrophage cells. nih.govacs.org This is achieved by reducing the phosphorylation of JNK. nih.govacs.org By inhibiting this pathway, alkylresorcinols can decrease the expression of downstream inflammatory targets.

The ultimate outcome of inhibiting the NF-κB and MAPK pathways is a reduction in the production of numerous potent pro-inflammatory molecules. Alkylresorcinols have been demonstrated to significantly decrease the expression of these mediators.

Pro-inflammatory Cytokines : These signaling proteins are crucial for orchestrating an inflammatory response. frontiersin.org Alkylresorcinols have been shown to inhibit the mRNA expression of key pro-inflammatory cytokines in macrophages, including:

Tumor Necrosis Factor-alpha (TNF-α) nih.govacs.org

Interleukin-1beta (IL-1β) nih.govacs.org

Interleukin-6 (IL-6) nih.govacs.org

Inflammatory Enzymes : These enzymes are responsible for producing inflammatory mediators. Alkylresorcinols can suppress their expression, leading to reduced inflammation. walshmedicalmedia.com

Inducible Nitric Oxide Synthase (iNOS) : Produces large amounts of nitric oxide, a key inflammatory mediator. walshmedicalmedia.comresearchgate.net

Cyclooxygenase-2 (COX-2) : An enzyme that synthesizes prostaglandins, which are central to inflammation and pain. walshmedicalmedia.comresearchgate.net

Interactive Table: Effects of Alkylresorcinols on Inflammatory Mediators

| Mediator | Type | Effect of Alkylresorcinol Treatment | Regulating Pathway(s) | References |

|---|---|---|---|---|

| TNF-α | Cytokine | Decreased mRNA expression | NF-κB, MAPK | nih.gov, acs.org |

| IL-1β | Cytokine | Decreased mRNA expression | NF-κB | nih.gov, acs.org |

| IL-6 | Cytokine | Decreased mRNA expression | NF-κB | nih.gov, acs.org |

| COX-2 | Enzyme | Decreased expression | NF-κB | walshmedicalmedia.com |

| iNOS | Enzyme | Decreased expression | NF-κB | walshmedicalmedia.com |

| NF-κB p65 | Transcription Factor | Decreased nuclear translocation | IκBα Kinase | nih.gov, acs.org |

| JNK | Kinase | Decreased phosphorylation | MAPK | nih.gov, acs.org |

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions

Mechanisms of Anti-Glycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids, which leads to the formation of Advanced Glycation End-products (AGEs). nih.govfrontiersin.orgnih.gov This process, also known as the Maillard reaction, is implicated in aging and the pathogenesis of various degenerative diseases. nih.govnih.govmdpi.com

This compound, a member of the alkylresorcinol family, has demonstrated potential in mitigating the formation of AGEs. While direct studies on this compound's anti-glycation activity are limited, research on related compounds like 4-hexylresorcinol provides valuable insights. For instance, 4-hexylresorcinol has been shown to inhibit the formation of Maillard reaction products in vitro. walshmedicalmedia.comwalshmedicalmedia.com This inhibitory action is significant as the accumulation of AGEs contributes to cellular damage and the progression of chronic diseases. nih.govmdpi.com The antioxidant properties of these compounds may also play a role in limiting the formation of abnormal cross-linking of proteins, a hallmark of glycation, as this process is linked to the production of reactive oxygen species (ROS). walshmedicalmedia.comwalshmedicalmedia.commdpi.com

The process of glycation unfolds in a series of steps, beginning with the formation of unstable Schiff bases, which then rearrange to form more stable Amadori products. mdpi.commdpi.com These early glycation products undergo further reactions, including oxidation, to generate highly reactive dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal, ultimately leading to the irreversible formation of AGEs. mdpi.commdpi.comwjgnet.com Various natural and synthetic compounds are known to inhibit AGE formation through different mechanisms, such as scavenging carbonyl groups, inhibiting the initial glycation reactions, or preventing the later stages of AGE formation. frontiersin.orgnih.gov

The molecular mechanisms underlying the inhibition of non-enzymatic glycosylation by alkylresorcinols are multifaceted. One proposed mechanism is the ability of these phenolic compounds to bind to proteins, thereby protecting them from glycation. mdpi.com This interaction could mask the free amino groups on proteins, such as lysine (B10760008) and arginine residues, which are the primary sites for the initial reaction with reducing sugars. frontiersin.orgwalshmedicalmedia.comwalshmedicalmedia.com

Inhibition of Advanced Glycation End-Products (AGEs) Formation

Effects on Microbiological Systems

Alkylresorcinols, including this compound, exhibit a broad spectrum of biological activities that extend to microbiological systems. ciheam.org These compounds can interact with and modulate microbial populations, which has implications for both antimicrobial applications and the composition of the gut microbiota. mdpi.comnih.gov

Alkylresorcinols are recognized for their antimicrobial and antifungal properties. ciheam.orgthieme-connect.comthieme-connect.com Their amphiphilic nature, consisting of a hydrophilic phenolic head and a lipophilic alkyl chain, allows them to interact with and disrupt microbial cell membranes. ciheam.orgnih.gov This interaction can increase membrane rigidity and interfere with normal cellular functions. nih.gov

The antimicrobial efficacy of alkylresorcinols often correlates with the length of their alkyl chain, with longer chains sometimes exhibiting greater activity. nih.gov Gram-positive bacteria, with their peptidoglycan-based cell walls, are generally more susceptible to alkylresorcinols than Gram-negative bacteria, which possess an additional outer lipid membrane that can impede penetration. nih.gov Similarly, the complex cell walls of fungi, composed of chitin (B13524) and polysaccharides, can also offer resistance. nih.gov

Research has demonstrated the antifungal activity of alkylresorcinol extracts from cereals like durum wheat against various Fusarium species. ciheam.org Studies have also shown that certain alkylresorcinols can inhibit the growth of food-borne molds and other fungi. cerealsgrains.orgmdpi.com For instance, 4-hexylresorcinol is a known potent inhibitor of various fungi. cerealsgrains.org 5-Dodecylresorcinol, isolated from Pterocarpus erinaceus, has shown inhibitory effects against fungal strains. researchgate.net The specific activity of this compound against a range of microbes continues to be an area of research interest. researchgate.netnih.gov

Table 1: Antifungal Activity of Selected Alkylresorcinols and Extracts

| Alkylresorcinol/Extract | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| Durum Wheat AR Extract | Fusarium graminearum, F. culmorum, F. avenaceum, F. poae | Growth-inhibiting activity, particularly against F. avenaceum | ciheam.org |

| 4-Hexylresorcinol | Trichophyton, Sporotrichum, Microsporum, Epidermophyton | Strong inhibitor, fungistatic | cerealsgrains.org |

| 5-Pentadecylresorcinol | Food-borne molds | Totally inhibitory at 100 mg/ml | cerealsgrains.org |

| Cereal-derived AEE | Fusarium oxysporum | Dose-dependent antifungal activity | thieme-connect.com |

| 5-Dodecylresorcinol | Fungal strains | Inhibitory effect | researchgate.net |

The interaction between dietary compounds and the gut microbiota is a critical area of health research. Alkylresorcinols, as dietary polyphenols, can modulate the composition and metabolic activity of the gut microbiota. mdpi.comnih.govfrontiersin.org These compounds can act as prebiotics, stimulating the growth of beneficial bacteria. nih.govmdpi.com

Studies have shown that alkylresorcinols can influence the balance of gut microbial populations. mdpi.com For example, they may stimulate the growth of beneficial genera like Akkermansia, Ruminococcaceae, and Bacteroides. frontiersin.org This modulation of the gut microbiota can, in turn, influence host metabolism and immune function. nih.govfrontiersin.org The gut microbiota is known to produce a vast array of metabolites that have signaling and regulatory functions within the host. mdpi.comresearchgate.net

Interestingly, recent research suggests that the gut microbiota itself may be capable of producing certain alkylresorcinols. mdpi.comresearchgate.net This finding opens up new avenues for understanding the complex interplay between diet, the microbiome, and host health, with alkylresorcinols potentially acting as key signaling molecules in this network. mdpi.comresearchgate.net The specific effects of this compound on the human gut microbiota composition and its metabolic consequences are an emerging area of scientific inquiry. mdpi.com

V. Structure Activity Relationship Sar Investigations of 4 Dodecylresorcinol and Analogs

Impact of Alkyl Chain Length and Saturation on Biological Potency

The length and saturation of the alkyl chain at the 4-position of the resorcinol (B1680541) ring are critical determinants of biological activity, particularly in the context of tyrosinase inhibition. Research has consistently shown that increasing the length of the alkyl chain enhances the inhibitory potency up to an optimal length. researchgate.netresearchgate.net

The inhibitory activity of 4-alkylresorcinols against tyrosinase, a key enzyme in melanin (B1238610) synthesis, generally increases with the length of the alkyl chain. For instance, 4-hexylresorcinol is a more potent inhibitor than 4-ethylresorcinol. researchgate.net This trend is attributed to the increased hydrophobicity of the molecule, which facilitates its interaction with the hydrophobic regions near the active site of the enzyme. escholarship.org The enhancement of tyrosinase inhibition is expected to peak with a linear alkyl chain of eight to ten carbons. researchgate.net

Studies comparing 4-hexylresorcinol and 4-dodecylresorcinol have shown that both are effective competitive inhibitors of mushroom tyrosinase. researchgate.net Specifically, this compound demonstrated slightly stronger inhibitory activity on the diphenolase activity of the enzyme compared to 4-hexylresorcinol. researchgate.net The IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, were found to be 0.80 µM for this compound and 0.85 µM for 4-hexylresorcinol, indicating their high potency. researchgate.net

The saturation of the alkyl chain is also a significant factor. Most naturally occurring and synthetically studied alkylresorcinols feature saturated alkyl chains. researchgate.net The presence of a long, saturated alkyl chain contributes to the molecule's oleophilic (fat-loving) nature, which can influence its partitioning behavior and interaction with biological membranes. unt.edu While the majority of research has focused on saturated chains, the introduction of unsaturation could potentially alter the molecule's conformation and electronic properties, thereby affecting its biological activity.

| Compound | Alkyl Chain Length | Tyrosinase Inhibition (Diphenolase Activity IC50) | Reference |

|---|---|---|---|

| 4-Ethylresorcinol | C2 | Less potent than 4-hexylresorcinol | researchgate.net |

| 4-Butylresorcinol | C4 | Potent inhibitor | researchgate.net |

| 4-Hexylresorcinol | C6 | 0.85 µM | researchgate.net |

| This compound | C12 | 0.80 µM | researchgate.net |

Influence of Resorcinol Ring Substitutions on Activity Profiles

Modifications to the resorcinol ring itself, including the position and nature of substituents, play a pivotal role in defining the biological activity of these compounds. The dihydroxybenzene (resorcinol) moiety is a well-established pharmacophore for tyrosinase inhibition. thieme-connect.com

The 4-substituted resorcinol skeleton is considered a key feature for potent tyrosinase inhibitory activity. thieme-connect.com Compounds possessing this structural motif have consistently demonstrated significant inhibitory effects. The hydroxyl groups on the resorcinol ring are essential for the interaction with the copper ions in the active site of the tyrosinase enzyme.

The position of the alkyl chain on the resorcinol ring is also critical. For example, this compound and 5-dodecylresorcinol are positional isomers with the same molecular formula but different points of attachment for the dodecyl group. This seemingly minor structural difference can lead to distinct steric environments around the resorcinol core, potentially resulting in varied biological activities.

Furthermore, the introduction of other substituents on the resorcinol ring can modulate the electronic properties and steric hindrance of the molecule, thereby influencing its interaction with biological targets. For instance, the synthesis of non-symmetrical POCOP pincer ligands has been achieved using 4-n-dodecylresorcinol, where further substitutions on the resorcinol ring can fine-tune the electronic and steric properties of the resulting metal complexes. rsc.org This highlights the potential for rational design by modifying the resorcinol ring to create analogs with tailored activities.

Computational Approaches in SAR Elucidation

Computational methods have become indispensable tools for understanding the structure-activity relationships of this compound and its analogs at a molecular level. These in silico techniques provide insights that complement experimental findings and guide the rational design of more potent and selective compounds. sci-hub.se

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. mdpi.com In the context of this compound, docking simulations have been employed to investigate its interaction with tyrosinase. These studies help to visualize how the ligand fits into the enzyme's active site and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. dntb.gov.uadntb.gov.ua

Theoretical chemistry provides a framework for investigating the electronic properties and reactivity of molecules. chemrxiv.orgpageplace.de These methods can be used to calculate various molecular descriptors, such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution, which are crucial for understanding the chemical behavior of this compound and its analogs.

By analyzing the electronic characteristics, researchers can gain insights into the molecule's ability to donate or accept electrons, which is often related to its antioxidant properties and its mechanism of interaction with biological targets. Theoretical investigations can also be used to study the reaction pathways of enzyme-catalyzed reactions, providing a deeper understanding of the inhibition mechanism.

Molecular Docking Simulations for Ligand-Target Interactions

Rational Design Principles for Enhanced Biological Activity Based on SAR

The knowledge gained from SAR studies provides a foundation for the rational design of new this compound analogs with enhanced biological activity. nih.gov By understanding which structural features are critical for potency and selectivity, chemists can strategically modify the lead compound to optimize its properties.

Key principles for the rational design of more effective 4-alkylresorcinol-based inhibitors include:

Optimizing Alkyl Chain Length: As established by SAR, there is an optimal alkyl chain length for maximizing hydrophobic interactions with the target enzyme. Synthesizing a series of analogs with varying chain lengths around the identified optimum (e.g., C8-C12) can lead to more potent compounds.

Modifying the Resorcinol Ring: Introducing electron-withdrawing or electron-donating groups to the resorcinol ring can alter the electronic properties of the hydroxyl groups, potentially enhancing their ability to chelate the copper ions in the tyrosinase active site.

Introducing Additional Functional Groups: The incorporation of other functional groups onto the alkyl chain or the resorcinol ring can create new interaction points with the target protein, leading to increased binding affinity and specificity. For instance, replacing the 4'-alkyl substituent with N-substituted 2-aminothiazole (B372263) moieties has been shown to significantly increase the inhibitory potency against human tyrosinase. mdpi.com

Bioisosteric Replacement: Replacing certain parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic properties.

Vi. Advanced Analytical and Spectroscopic Methodologies for 4 Dodecylresorcinol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components within a mixture. It operates on the principle of distributing sample components between a stationary phase and a mobile phase, with separation occurring based on differential interactions such as adsorption, partitioning, or size exclusion. For alkylresorcinols like 4-dodecylresorcinol, chromatographic methods are indispensable for both qualitative and quantitative analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used to separate, identify, and quantify compounds dissolved in a liquid. perkinelmer.com The system uses a high-pressure pump to pass a liquid mobile phase and the sample mixture through a column packed with a solid adsorbent material, the stationary phase. acs.org Separation is achieved because each component in the mixture interacts with the stationary phase differently, leading to different migration rates. acs.org

In the analysis of alkylresorcinols, HPLC is frequently employed. Reversed-phase HPLC (RP-HPLC) is a common mode used for these compounds. Research on alkylresorcinols from cereal grains demonstrates the utility of HPLC for their quantification. nih.gov Methods often utilize a C18 stationary phase column and a mobile phase typically consisting of a methanol (B129727) and water mixture. Detection can be accomplished using various detectors, including PhotoDiode Array (PDA) for UV absorbance measurement (typically at 280 nm), fluorescence detectors, or highly sensitive coularray electrochemical detectors (CAED). acs.orgresearchgate.net The development of rapid HPLC methods, some with analysis times as short as 14 minutes, allows for high-throughput screening of samples. nih.gov For instance, a quantitative method for resorcinol (B1680541) in commercial products used a C18 column with a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase, detecting the analyte at 280 nm. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | XTerra RP18, 5 µm (4.6 × 250 mm) | |

| Mobile Phase | Methanol/water (94:6, v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detector | PhotoDiode Array (PDA) at 280 nm | |

| Run Time | 40 min |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. nih.gov In GC, a sample is vaporized and separated into its components in a capillary column based on properties like boiling point and polarity. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are sorted by their mass-to-charge ratio, allowing for highly specific identification and quantification. nih.gov

GC-MS is considered a "gold standard" for the analysis of alkylresorcinols and is frequently used for their quantitative determination in various biological and food matrices. nih.govnih.gov The technique offers excellent separation of different alkylresorcinol homologues. researchgate.net Sample preparation for GC-MS analysis of alkylresorcinols often involves extraction with a solvent like diethyl ether, followed by a purification step. nih.gov While these compounds can sometimes be analyzed without chemical modification, a derivatization step, such as silylation, is also commonly used to increase volatility and improve chromatographic performance. researchgate.net Validated GC-MS methods have been successfully used to quantify alkylresorcinols with different chain lengths (from C15 to C25) in human plasma, demonstrating the sensitivity and reliability of this approach for biomarker studies. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Solid Phase Extraction (SPE) | nih.gov |

| Derivatization | Silylation (optional but common) | researchgate.net |

| Column | Restek Rtx 5 Sil-MS (30 m x 250 µm x 0.25 µm) | mdpi.com |

| Ionization Mode | Electron Impact (EI) | mdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses smaller particle sizes (typically under 2 µm) in the column's stationary phase. This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. When coupled with a Photodiode Array (PDA) detector and a tandem mass spectrometer (MS/MS), it becomes an exceptionally powerful tool for analyzing complex mixtures. The PDA detector provides spectral information across a range of UV wavelengths, while the MS/MS provides molecular weight and structural information through fragmentation analysis. mdpi.com

This technique is particularly well-suited for the analysis of phenolic compounds, including alkylphenols and alkylresorcinols, in complex matrices like plant extracts or environmental samples. mdpi.comnih.gov The high resolution of UPLC can separate closely related homologues and isomers, while the MS/MS detector provides unambiguous identification and quantification, even at trace levels. researchgate.net For example, LC-MS/MS methods have been developed for the sensitive determination of alkylphenol ethoxylates and their degradation products in wastewater. nih.gov Although specific UPLC-PDA-MS/MS methods for this compound are not widely published, the methodology is directly applicable and would be the state-of-the-art approach for its comprehensive analysis, especially for identifying metabolites or characterizing its presence in intricate biological or food systems. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. bwise.kr It is a primary method for the unambiguous structural elucidation of organic compounds like this compound. Furthermore, quantitative NMR (qNMR) has emerged as a robust method for determining the purity of substances by directly comparing the signal of the analyte to that of a certified internal standard. bwise.kr Certificates of Analysis for commercial standards of this compound confirm that its structure is verified by NMR. lgcstandards.com

Proton (¹H) NMR spectroscopy provides information based on the hydrogen atoms within a molecule. The spectrum displays signals where the chemical shift (position), integration (area), and multiplicity (splitting pattern) of each signal correspond to a specific set of protons.

Chemical Shift (δ): Indicates the electronic environment of the protons. Protons on the aromatic ring of this compound are deshielded and appear at a higher chemical shift (downfield) compared to the protons on the aliphatic dodecyl chain.

Integration: The area under a signal is proportional to the number of protons it represents. This allows for determining the relative ratio of protons in different parts of the molecule.

Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and provides information about the connectivity of atoms.

By analyzing these features, the complete structure of this compound can be confirmed. Additionally, qNMR can be used to assess purity with high precision by carefully integrating the signals of the analyte against a known amount of an internal standard. acs.org

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-6) | ~6.8 - 7.0 | d (doublet) | 1H |

| Aromatic H (H-2, H-5) | ~6.2 - 6.4 | m (multiplet) | 2H |

| OH groups | ~4.5 - 5.5 (variable) | s (singlet, broad) | 2H |

| Ar-CH₂- (Benzylic) | ~2.4 - 2.6 | t (triplet) | 2H |

| -(CH₂)₁₀- | ~1.2 - 1.6 | m (multiplet) | 20H |

| -CH₃ (Terminal) | ~0.8 - 0.9 | t (triplet) | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. nanalysis.com Each unique carbon atom in the structure gives a distinct signal in the spectrum (unless symmetry makes some carbons equivalent). The chemical shift of each signal is indicative of the carbon's bonding environment (e.g., aromatic, aliphatic, attached to an oxygen). nanalysis.com

For this compound, ¹³C NMR would show distinct signals for the carbons in the aromatic ring, with those bonded to the hydroxyl groups appearing significantly downfield. The numerous CH₂ groups of the dodecyl chain would have signals in the aliphatic region of the spectrum, while the terminal methyl (CH₃) group would appear at the most upfield position. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. nanalysis.com

| Assignment | Chemical Shift (ppm) |

|---|---|

| C-1, C-3 (Aromatic, C-OH) | ~155 - 158 |

| C-4 (Aromatic, C-Alkyl) | ~145 - 147 |

| C-6 (Aromatic, CH) | ~130 - 132 |

| C-2, C-5 (Aromatic, CH) | ~102 - 108 |

| Ar-CH₂- (Benzylic) | ~35 - 37 |

| -(CH₂)₁₀- | ~22 - 32 |

| -CH₃ (Terminal) | ~14 |

Proton Nuclear Magnetic Resonance (1H NMR) Data Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. nih.gov The technique involves ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov For a small molecule like this compound (molecular weight 278.43 g/mol ), the charge (z) is typically +1, making the m/z value equivalent to its molecular mass. nih.gov

The process begins with the ionization of the molecule, which can lead to the formation of a molecular ion (M+•). uwo.ca This molecular ion is often unstable and can break apart into smaller, characteristic fragment ions. uwo.ca The pattern of these fragments provides a "fingerprint" that is highly useful for structural identification. shimadzu.com

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, resulting in extensive fragmentation. shimadzu.comwikipedia.org This fragmentation is advantageous for structural determination as the resulting pattern can be compared against spectral libraries for identification. shimadzu.com

The EI-MS spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak is observed, confirming the molecular weight. nist.gov Due to the presence of the alkyl chain and the aromatic ring, fragmentation occurs at specific bonds. Cleavage of the C-C bonds adjacent to the aromatic ring and within the alkyl chain leads to a series of fragment ions. libretexts.org For instance, the mass spectrum of 4-n-dodecylresorcinol shows a top peak at an m/z of 123, which is a significant fragment. nih.gov The analysis of these fragment ions provides detailed structural information about the molecule. shimadzu.comresearchgate.net

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C18H30O2 | nist.gov |

| Molecular Weight | 278.43 g/mol | |

| Ionization Technique | Electron Ionization (EI) | nist.gov |

| Top Peak (m/z) | 123 | nih.gov |

Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. wikipedia.org This is particularly useful for analyzing non-volatile and thermally labile molecules. nih.gov ESI-MS is often coupled with liquid chromatography (LC) to analyze complex mixtures. wikipedia.orgnih.gov

In the analysis of this compound, ESI-MS can be used to confirm its molecular weight with high precision. carlsbergfondet.dk The technique is highly sensitive and allows for the detection and quantification of the compound in various samples, including biological matrices. nih.govmdpi.com The resulting mass spectrum typically shows a prominent pseudomolecular ion, such as [M+H]+ or [M-H]-, depending on the mode of operation. nih.gov This makes ESI-MS a powerful tool for quantitative studies and for identifying the compound in complex mixtures where fragmentation from harder ionization techniques might be undesirable. researchgate.netresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the structure and electronic properties of this compound. mrclab.comdrawellanalytical.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and is unique to the molecule, acting as a molecular fingerprint. Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. mrclab.com In the case of this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) groups on the resorcinol ring, C-H bonds of the alkyl chain, and the C=C bonds of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. drawellanalytical.commsu.edu This technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing groups such as aromatic rings and conjugated systems. msu.edu The UV-Vis spectrum of this compound, which contains a resorcinol ring, will exhibit absorption maxima at specific wavelengths in the UV region. The position and intensity of these absorption bands provide information about the electronic structure of the molecule. drawellanalytical.com

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Information Provided | Key Features for this compound | Source |

|---|---|---|---|

| Infrared (IR) | Functional Group Identification | -OH (hydroxyl), C-H (alkyl), C=C (aromatic) stretches | researchgate.netlibretexts.org |

| UV-Visible (UV-Vis) | Electronic Transitions | Absorption maxima due to the resorcinol chromophore | researchgate.netmrclab.com |

Applications of this compound as an Internal Standard in Quantitative Analytical Research

An internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality controls in a quantitative analysis. scioninstruments.com The use of an internal standard helps to correct for the variability in an analytical method, thereby improving the precision and accuracy of the results. scioninstruments.comnih.gov this compound, due to its chemical properties, can serve as an effective internal standard in certain analytical applications, particularly in the analysis of other alkylresorcinols or phenolic compounds. pubcompare.ai

To be an effective internal standard, a compound should be similar to the analyte in terms of chemical behavior but be clearly distinguishable by the analytical instrument. scioninstruments.com Ideally, a stable-isotope labeled version of the analyte is used, but a structural analogue can also be effective. nih.govbiopharmaservices.com

In studies involving the quantification of other alkylresorcinols in various matrices like cereal grains, this compound has been successfully employed as an internal standard. pubcompare.ai Its structural similarity to other long-chain alkylresorcinols ensures that it behaves similarly during sample extraction, derivatization (if any), and chromatographic separation. However, its different alkyl chain length allows it to be resolved from other homologues, enabling accurate quantification. When used in LC-MS/MS analysis, it helps to compensate for variations in sample preparation, injection volume, and ionization efficiency. biopharmaservices.com